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molecular formula C8H4F6 B1330116 1,3-Bis(trifluoromethyl)benzene CAS No. 402-31-3

1,3-Bis(trifluoromethyl)benzene

Cat. No. B1330116
M. Wt: 214.11 g/mol
InChI Key: SJBBXFLOLUTGCW-UHFFFAOYSA-N
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Patent
US05484932

Procedure details

0.5 g of potassium chloride and 10 g of difluoromethoxybenzene in 100 ml of 1,3-bistrifluoromethylbenzene were introduced as the initial charge, and chlorine was then introduced at 100° C. with UV irradiation. In the course of an hour, another 20 g of difluoromethoxybenzene were metered in. After chlorine uptake was complete, the reaction mixture was purged with nitrogen and subsequently distilled. 35.5 g of chlorodifluoromethoxybenzene were isolated (boiling point 144° C., refractive index nD20 1.4479).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:10])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:11]Cl>FC(F)(F)C1C=CC=C(C(F)(F)F)C=1.[Cl-].[K+]>[Cl:11][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[O:3][CH:2]([F:10])[F:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC(OC1=CC=CC=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
FC(OC1=CC=CC=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
initial charge
CUSTOM
Type
CUSTOM
Details
In the course of an hour
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purged with nitrogen
DISTILLATION
Type
DISTILLATION
Details
subsequently distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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